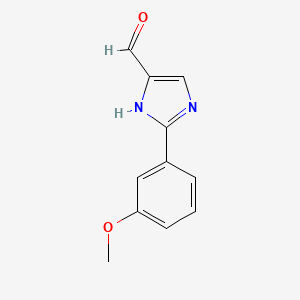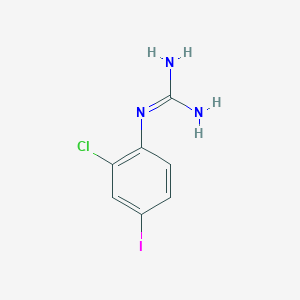
1-(2-Chloro-4-iodophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-iodophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, organocatalysis, and biochemical processes. The compound’s unique structure, featuring both chlorine and iodine substituents on the phenyl ring, makes it an interesting subject for research and industrial applications.
准备方法
The synthesis of 1-(2-Chloro-4-iodophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-iodoaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This strategy provides a straightforward and efficient route to diverse guanidines with high yields.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This method is advantageous due to its convenience and the ability to achieve high yields.
化学反应分析
1-(2-Chloro-4-iodophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with hydrogen peroxide can yield the corresponding nitro compound.
Coupling Reactions: The guanidine group can participate in coupling reactions with other aromatic compounds to form more complex structures. Palladium-catalyzed cross-coupling reactions are commonly used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with sodium iodide can yield 1-(2-Iodo-4-iodophenyl)guanidine.
科学研究应用
1-(2-Chloro-4-iodophenyl)guanidine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, guanidines are known for their ability to form hydrogen bonds and interact with biological molecules. This makes this compound a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloro-4-iodophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its high basicity and ability to form stable hydrogen bonds. This allows the compound to interact with various biological molecules, including proteins and nucleic acids . The chlorine and iodine substituents on the phenyl ring can also influence the compound’s reactivity and binding affinity.
相似化合物的比较
1-(2-Chloro-4-iodophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(2-Chlorophenyl)guanidine: Lacks the iodine substituent, which can affect its reactivity and biological activity.
1-(4-Iodophenyl)guanidine: Lacks the chlorine substituent, which can influence its chemical properties.
1-(2-Bromo-4-iodophenyl)guanidine: Contains a bromine substituent instead of chlorine, which can alter its reactivity and applications.
属性
分子式 |
C7H7ClIN3 |
|---|---|
分子量 |
295.51 g/mol |
IUPAC 名称 |
2-(2-chloro-4-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7ClIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI 键 |
OQSNGOSTOMNFFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)Cl)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


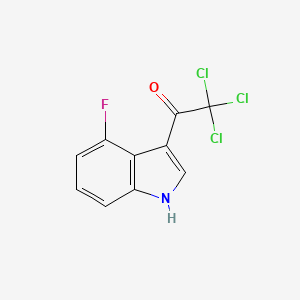
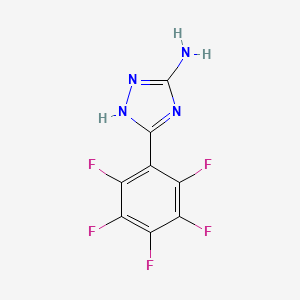
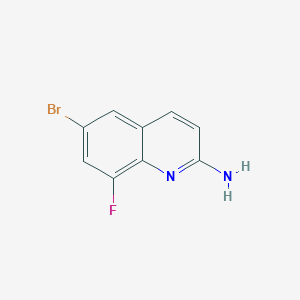

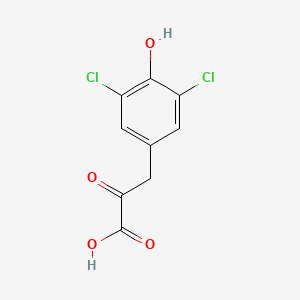

![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)
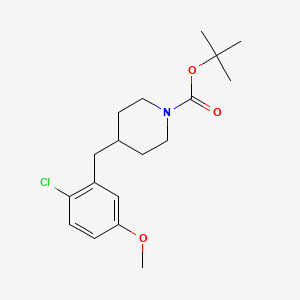
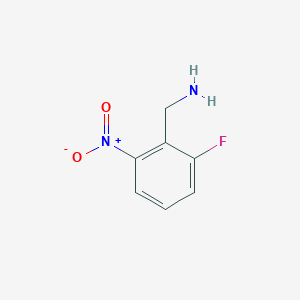
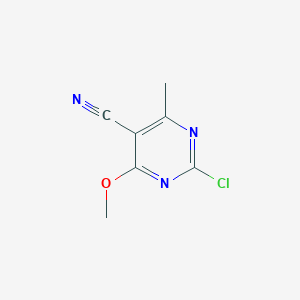
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)

